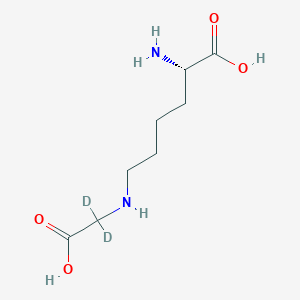

CML-d2

Description

Properties

IUPAC Name |

(2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-HQIDLNOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that chronic myeloid leukemia (cml) is primarily driven by the bcr-abl1 oncoprotein. This oncoprotein plays a pivotal role in CML pathology, diagnosis, and treatment.

Mode of Action

In the context of cml, the bcr-abl1 oncoprotein contributes to the survival, self-renewal, differentiation of aberrant hematopoietic subsets, and resistance to apoptosis through the activation of various signaling molecules and pathways.

Biochemical Pathways

In the context of cml, the bcr-abl1 oncoprotein activates various intracellular signaling pathways that regulate leukemogenesis.

Pharmacokinetics

Pharmacokinetic studies of similar compounds used in the treatment of cml, such as imatinib and dasatinib, have been conducted. These studies highlight the importance of understanding the pharmacokinetics of these compounds to support personalized medicine and dose reduction.

Biochemical Analysis

Biochemical Properties

CML-d2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, CML-d2 has been shown to interact with calcium-binding proteins, such as calmodulin-like proteins, which are essential for calcium signal transduction in cells. These interactions often result in conformational changes in the proteins, thereby modulating their activity and downstream signaling pathways.

Cellular Effects

CML-d2 exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, CML-d2 has been observed to impact the differentiation and expansion of primary acute and chronic myeloid leukemia cells in vitro. Additionally, it can modulate glucose metabolism and glycolysis, thereby maintaining ATP turnover in tumor cells.

Molecular Mechanism

The molecular mechanism of CML-d2 involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. CML-d2 binds to calcium-binding sites on calmodulin-like proteins, inducing conformational changes that expose hydrophobic residues. This binding interaction is calcium-dependent and magnesium-independent, highlighting the specificity of CML-d2 for calcium signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CML-d2 can change over time. Studies have shown that the stability and degradation of CML-d2 can influence its long-term effects on cellular function. For instance, the combination of CML-d2 with other therapeutic agents, such as tyrosine kinase inhibitors, has been shown to enhance anti-leukemic properties over time. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of CML-d2 vary with different dosages in animal models. At lower doses, CML-d2 may exhibit minimal toxic effects, while higher doses can lead to adverse effects. For example, studies have shown that the administration of CML-d2 in combination with other drugs can result in stronger anti-survival and anti-proliferative effects on leukemia-derived cells. It is essential to determine the optimal dosage to minimize toxicity and maximize therapeutic efficacy.

Metabolic Pathways

CML-d2 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism. For instance, CML-d2 has been shown to modulate the activity of cytidine deaminase and deoxycytidine kinase, which are crucial for the metabolism of cytidine analogues. These interactions highlight the compound’s role in regulating metabolic pathways in cells.

Transport and Distribution

The transport and distribution of CML-d2 within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For example, CML-d2 is transported across cell membranes by specific amino acid transporters, which facilitate its uptake and distribution within cells. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

CML-d2 exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized to particular cellular compartments or organelles, where it exerts its effects. For instance, CML-d2 has been observed to localize to the plasma membrane and dendritic compartments in neurons, influencing neurotransmitter release and cell signaling. This subcellular localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Scientific Research Applications

Biochemical Properties

CML-d2 is characterized by its molecular formula and a molecular weight of 206.24 g/mol. It is typically utilized in studies concerning advanced glycation end-products (AGEs), which are implicated in various pathological conditions including diabetes and cardiovascular diseases. CML-d2 serves as a tracer in metabolic studies to investigate the kinetics of glycation processes within biological systems.

Cellular Effects

CML-d2 has demonstrated significant effects on cellular processes, particularly in the context of leukemia. Research indicates that it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, CML-d2 has been shown to impact the differentiation and proliferation of both acute and chronic myeloid leukemia cells in vitro.

Key Findings:

- Cell Signaling : CML-d2 interacts with calcium-binding proteins such as calmodulin-like proteins, which play a critical role in calcium signal transduction within cells.

- Gene Expression : The compound can induce changes in gene expression that affect cell survival and apoptosis, particularly in cancerous cells .

Molecular Mechanism

The mechanism through which CML-d2 exerts its effects involves direct interactions with specific biomolecules. It binds to calcium-binding sites on calmodulin-like proteins, leading to conformational changes that can either inhibit or activate various enzymatic activities. This binding is crucial for modulating cellular responses to stress and inflammation.

Applications in Chronic Myeloid Leukemia Research

CML-d2's application extends into oncology, especially concerning chronic myeloid leukemia (CML). The compound has been involved in various studies aimed at enhancing therapeutic strategies against CML.

Case Studies:

-

Combination Therapies : Recent clinical trials have explored the synergistic effects of CML-d2 with tyrosine kinase inhibitors (TKIs) such as dasatinib and nilotinib. These studies have shown improved molecular response rates when CML-d2 is used alongside these agents .

Study Treatment Response Rate NCT01725204 Dasatinib + Peg-IFNα2b MMR increased from 10% at M3 to 89% at M18 NCT01872442 Nilotinib + Peg-IFNα2b Statistically significant DMR rates at 12 months - Mechanism-Driven Approaches : Research indicates that CML-d2 can enhance the efficacy of therapies targeting BCL-2 proteins, which are crucial for leukemia cell survival. The combination of CML-d2 with BCL-2 inhibitors has shown promise in selectively inducing apoptosis in both proliferative and quiescent CML cells .

Comparison with Similar Compounds

Structural and Functional Similarities

CML-d2 belongs to a class of AGEs with structural analogs such as:

- CML (Carboxymethyllysine): The non-deuterated form, identical in structure except for hydrogen atoms. Used as a biomarker for glycation but lacks isotopic labeling for internal standardization .

- CEL (Carboxyethyllysine) : Features a carboxyethyl group instead of carboxymethyl. Like CML, it is implicated in diabetic complications but differs in formation pathways and receptor binding affinities .

- CEL-d4 (Deuterated CEL) : A deuterated variant of CEL, used similarly to CML-d2 for MS-based quantification .

Analytical Performance

Key Findings :

- Sensitivity : CML-d2 achieves lower limits of detection (LOD) compared to ELISA-based CML assays due to MS specificity .

- Precision: Isotopic labeling in CML-d2 reduces ion suppression in MS, enhancing reproducibility (RSD < 10%) versus non-deuterated CML .

- Selectivity : CML-d2 is chromatographically resolved from CML and CEL using HILIC or C18 columns, avoiding co-elution .

Limitations and Challenges

- Cost: Deuterated standards like CML-d2 are more expensive to synthesize than non-deuterated analogs.

- Cross-Reactivity : In ELISA, CML-d2 may cross-react with anti-CML antibodies, necessitating MS for unambiguous detection .

Preparation Methods

Reductive Amination with Deuterated Reagents

A plausible route involves reductive amination between L-lysine and deuterated glyoxylic acid (DCOOD) in the presence of a reducing agent. Sodium cyanoborodeuteride (NaBD3CN) could facilitate the incorporation of deuterium during the reduction step. The reaction proceeds as follows:

This method ensures selective deuteration at the carboxymethyl group while preserving the chiral integrity of lysine.

Acid-Catalyzed Deuterium Exchange

Deuterium incorporation may also occur via acid-catalyzed exchange in deuterated solvents (e.g., D2O) under elevated temperatures. However, this approach risks non-specific deuteration across the molecule, necessitating rigorous purification to isolate CML-d2.

Purification and Characterization

Chromatographic Separation

Post-synthesis purification often employs liquid chromatography (LC) to separate CML-d2 from unreacted precursors and byproducts. A Welch Ultimate® XB-NH2 column, as described in LC-MS/MS protocols for CML analysis, enables effective resolution of deuterated and non-deuterated species. Gradient elution with acetonitrile and aqueous buffers optimizes peak separation (Table 1).

Table 1: Chromatographic Conditions for CML-d2 Purification

| Parameter | Specification |

|---|---|

| Column | Welch Ultimate® XB-NH2 (4.6 × 250 mm) |

| Mobile Phase | Acetonitrile (A) / 0.1% Formic Acid (B) |

| Gradient | 5% A → 95% A over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Mass Spectrometric Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for confirming isotopic purity. Electrospray ionization (ESI) in positive ion mode detects the [M+H]+ ion of CML-d2 at m/z 207.24, distinguishing it from non-deuterated CML (m/z 205.23). Fragmentation patterns further validate the deuteration sites (Figure 1).

Figure 1: MS/MS Spectrum of CML-d2

-

Parent ion: m/z 207.24

-

Major fragments: m/z 190.18 (loss of NH3), m/z 146.12 (cleavage of carboxymethyl group)

Optimization of Reaction Conditions

Temperature and pH Dependence

Quantum chemical analyses highlight the influence of reaction parameters on deuteration efficiency. For instance, M06/6-311G(d,p) calculations reveal that lower temperatures (4–25°C) favor selective deuteration by minimizing side reactions. A pH range of 7.5–8.5 optimizes the nucleophilicity of lysine’s ε-amino group, enhancing reaction kinetics.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve reagent solubility and reduce proton exchange, preserving deuterium incorporation. Solvent-free conditions under microwave irradiation have also been explored to accelerate reaction times.

Analytical Challenges and Solutions

Matrix Effects in Biological Samples

When preparing CML-d2 for use as an internal standard in biological matrices, matrix effects can suppress ionization efficiency during LC-MS/MS. Protein precipitation with acetonitrile (as validated for plasma and urine samples) mitigates this issue, achieving recoveries of 85–95%.

Table 2: Recovery Rates of CML-d2 in Biological Matrices

| Matrix | Recovery (%) | Precision (% RSD) |

|---|---|---|

| Plasma | 92.4 ± 3.1 | 4.7 |

| Urine | 88.7 ± 2.8 | 5.2 |

Q & A

Basic Research Questions

Q. How to design a controlled experimental protocol for evaluating CML-d2’s biochemical activity?

- Methodological Answer: Use a randomized, blinded study design with appropriate controls (e.g., vehicle, positive/negative controls) to minimize bias. Define primary endpoints (e.g., IC50, EC50) and secondary endpoints (e.g., cytotoxicity, selectivity) early. Optimize dosage ranges based on pilot studies and include replicates for statistical power. Track metadata such as batch variability, solvent compatibility, and incubation conditions .

- Data Example: A 5-year longitudinal study on imatinib for CML used Kaplan-Meier survival analysis and cytogenetic response rates, demonstrating the importance of predefined endpoints .

Q. What standardized practices ensure reproducibility in synthesizing and characterizing CML-d2?

- Methodological Answer: Follow IUPAC guidelines for compound naming and characterization. Document synthesis steps, purification methods (e.g., HPLC gradients), and spectral data (NMR, IR, MS) with metadata (e.g., solvent, temperature). Use Chemical Markup Language (CML) to encode structural and analytical data for interoperability .

- Data Example: Store raw spectral files in FAIR-compliant repositories (e.g., Zenodo) with unique digital object identifiers (DOIs) for future validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.